1-Cyano-7-fluoronaphthalene
Description
1-Cyano-7-fluoronaphthalene is a naphthalene derivative featuring a cyano group (-CN) at position 1 and a fluorine atom (-F) at position 6. The compound’s structure is derived from the naphthalene backbone (C₁₀H₈), with substitutions leading to the molecular formula C₁₁H₆FN and a molecular weight of 171.17 g/mol. Such functionalized naphthalenes are often explored in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and stability .
Properties
Molecular Formula |
C11H6FN |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
7-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |
InChI Key |
HJYLJZNRJNAURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-7-fluoronaphthalene can be synthesized through a multi-step process involving the introduction of the cyano and fluorine groups onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the cyano group. The fluorine atom can then be introduced using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization and fluorination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-7-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce naphthoquinones .
Scientific Research Applications
1-Cyano-7-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Cyano-7-fluoronaphthalene involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The cyano and fluorine groups in this compound create a strongly electron-deficient ring, favoring electrophilic reactions at specific positions.
- Lipophilicity : Bulky substituents like -OCF₃ and -C₆H₂F₃ increase lipophilicity, enhancing membrane permeability in biological applications but reducing aqueous solubility .
- Steric Complexity : The propyl and trifluorophenyl groups in 1-Fluoro-7-propyl-2-(3,4,5-trifluorophenyl)naphthalene create steric challenges, which may limit synthetic accessibility or alter binding affinities in receptor-based applications .
Biological Activity
1-Cyano-7-fluoronaphthalene is an organofluorine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C₁₁H₈FNO
- Molecular Weight : 189.19 g/mol
- Structure : The compound features a naphthalene backbone with a cyano group () and a fluorine atom attached to the 7-position.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The presence of the cyano group enhances its electron-withdrawing properties, which can influence reactivity and interactions with biomolecules. Additionally, the fluorine atom contributes to the compound's stability and lipophilicity, affecting its distribution and biological activity within living systems.
Anticancer Properties
Research indicates that derivatives of this compound have shown promising anticancer activities. For example, studies have evaluated its effects on various cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 99.93 | 8.99 |
| MCF-7 (Breast) | 100.39 | 8.26 |
| DU145 (Prostate) | 99.93 | 7.89 |
| HepG2 (Liver) | 99.98 | 6.92 |
These results suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that certain naphthalene derivatives exhibit activity against various pathogens, suggesting that this compound could be explored further for potential use as an antimicrobial agent.
Study on Antitumor Activity
A notable study investigated the antitumor effects of a derivative related to this compound. The compound was tested against several human cancer cell lines, demonstrating significant cytotoxicity compared to established chemotherapeutics like Sunitinib:
- Cytotoxicity Assay : The MTT assay revealed high inhibition rates across multiple cell lines.
- Mechanistic Studies : Flow cytometry analysis showed increased apoptosis rates correlating with drug concentration, highlighting the compound's potential as a lead for further development in cancer therapy .
Applications in Research
This compound serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals and advanced materials such as organic semiconductors and dyes. Its derivatives are under investigation for various biological activities, including:
- Anticancer agents
- Antimicrobial compounds
- Pharmaceutical building blocks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
